N-(1,3-dihydroxy-2-octadecanyl)butanamide
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Overview
Description
C4 Dihydroceramide: is a type of sphingolipid, which is a class of lipids that play crucial roles in cellular structure and signaling. Dihydroceramides are metabolic intermediates in the de novo sphingolipid synthesis pathway and are converted into ceramides by the addition of a double bond . Unlike ceramides, which are well-known for their biological functions, dihydroceramides have only recently been recognized for their distinct roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C4 Dihydroceramide typically involves the acylation of sphinganine by ceramide synthase enzymes. This process occurs in the endoplasmic reticulum and results in the formation of dihydroceramide with varying acyl chain lengths . The reaction conditions often include the presence of specific enzymes such as ceramide synthase and dihydroceramide desaturase .
Industrial Production Methods: Industrial production of dihydroceramides can be achieved through both chemical synthesis and biotechnological methods. Chemical synthesis involves the use of precursors resembling natural sphingolipid precursors, while biotechnological methods utilize microbial or mammalian cell cultures to produce dihydroceramides .
Chemical Reactions Analysis
Types of Reactions: C4 Dihydroceramide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the desaturation of dihydroceramide to form ceramide, catalyzed by dihydroceramide desaturase .
Common Reagents and Conditions: Common reagents used in these reactions include ceramide synthase for the initial acylation and dihydroceramide desaturase for the desaturation process . The reactions typically occur in the endoplasmic reticulum under physiological conditions.
Major Products: The major product formed from the desaturation of dihydroceramide is ceramide, which serves as a precursor for more complex sphingolipids such as sphingomyelins and glucosylceramides .
Scientific Research Applications
C4 Dihydroceramide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of C4 Dihydroceramide involves its conversion to ceramide, which then participates in various cellular processes. Ceramides are known to mediate cellular stress responses, apoptosis, and autophagy . Dihydroceramides themselves have been shown to influence cellular stress responses, hypoxia, and immune responses . The molecular targets and pathways involved include ceramide synthase and dihydroceramide desaturase enzymes .
Comparison with Similar Compounds
Ceramide: Unlike dihydroceramides, ceramides contain a double bond and are more abundant in tissues.
Dihydrosphingomyelin: Another sphingolipid that is structurally similar but contains a phosphocholine head group.
Glucosylceramide: A glycosphingolipid derived from ceramide with a glucose molecule attached.
Uniqueness: C4 Dihydroceramide is unique in its role as a metabolic intermediate and its emerging recognition as a bioactive lipid with distinct biological functions . Its ability to influence cellular processes such as autophagy and stress responses sets it apart from other sphingolipids .
Properties
Molecular Formula |
C22H45NO3 |
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Molecular Weight |
371.6 g/mol |
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)butanamide |
InChI |
InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26) |
InChI Key |
OQNWHOCKDMLTSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O |
Origin of Product |
United States |
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